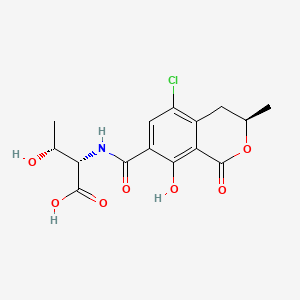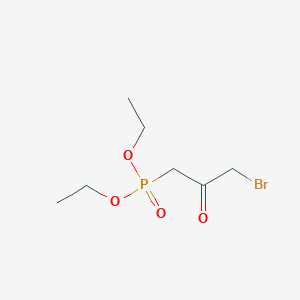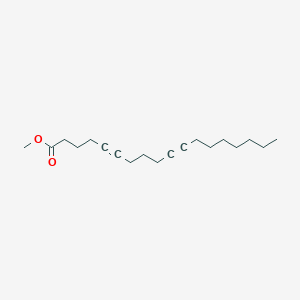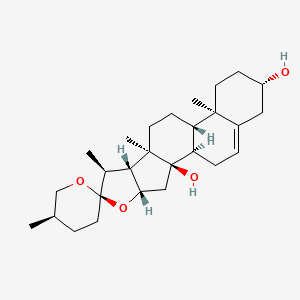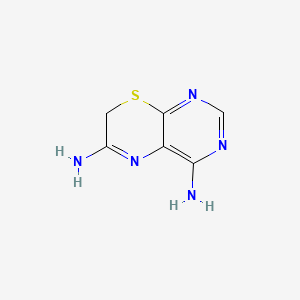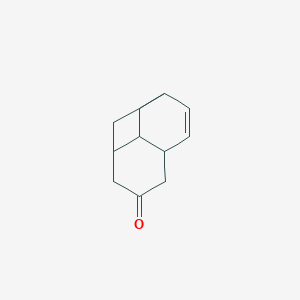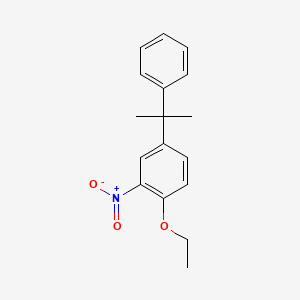![molecular formula C12H14O B14625796 [(Hex-1-yn-3-yl)oxy]benzene CAS No. 57872-42-1](/img/structure/B14625796.png)
[(Hex-1-yn-3-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Hex-1-yn-3-yl)oxy]benzene, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It is a derivative of benzene, where a hexynyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with hexyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with hex-1-yne.
Industrial Production Methods
Industrial production of 1-Hexynylbenzene may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can enhance the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
1-Hexynylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens, nitrating agents, and sulfonating agents.
Hydrogenation: The triple bond in the hexynyl group can be hydrogenated to form hexylbenzene.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas at elevated pressures.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-Hexynylbenzene.
Hydrogenation: The major product is hexylbenzene.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
1-Hexynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexynylbenzene in various reactions involves:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.
Hydrogenation: The triple bond in the hexynyl group is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Oxidation: The hexynyl group undergoes oxidative cleavage or functionalization, depending on the oxidizing agent used.
Comparison with Similar Compounds
1-Hexynylbenzene can be compared with other similar compounds, such as:
1-Phenyl-1-hexyne: Similar structure but with different reactivity due to the position of the triple bond.
Butylphenylacetylene: Another derivative with a different alkyl group attached to the benzene ring.
1-Butyl-2-phenylacetylene: Similar compound with a different substitution pattern on the benzene ring.
These comparisons highlight the unique reactivity and applications of 1-Hexynylbenzene in various fields of research and industry.
Properties
CAS No. |
57872-42-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
hex-1-yn-3-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h2,5-7,9-11H,3,8H2,1H3 |
InChI Key |
JKWSOZACQVNQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

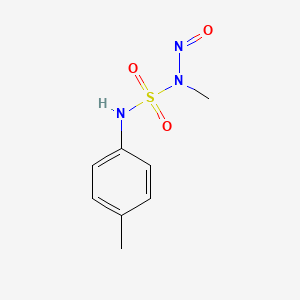
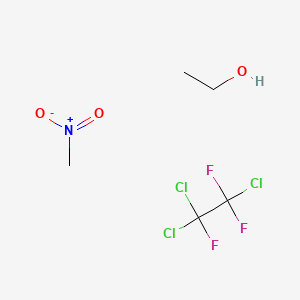
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
